N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide

Carbonic anhydrase inhibition Zinc-binding sulfonamide pharmacophore Scaffold elaboration SAR

This compound is a strategically elaborated analog of the 1-methyl-1H-imidazole-4-sulfonamide zinc-binding scaffold (Kd ≈ 35 µM for hCA II). The 2-hydroxy-3-phenylpropyl substituent introduces a phenyl ring for potential π-stacking and a secondary alcohol that serves as a derivatizable functional handle for library synthesis. Unlike the weak-binding unsubstituted core, this N-functionalized analog probes the steric and hydrogen-bonding tolerance of carbonic anhydrase active site crevices, bridging the gap to potent nanomolar inhibitors. Ideal for SAR mapping of isoform selectivity (hCA IX/XII vs. hCA II) and metabolic stability deconvolution.

Molecular Formula C13H17N3O3S
Molecular Weight 295.36
CAS No. 1448131-58-5
Cat. No. B2901424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide
CAS1448131-58-5
Molecular FormulaC13H17N3O3S
Molecular Weight295.36
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)NCC(CC2=CC=CC=C2)O
InChIInChI=1S/C13H17N3O3S/c1-16-9-13(14-10-16)20(18,19)15-8-12(17)7-11-5-3-2-4-6-11/h2-6,9-10,12,15,17H,7-8H2,1H3
InChIKeyZUUQARKZIVVRBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 1448131-58-5): Core Scaffold Identity and Research Procurement Profile


N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic sulfonamide derivative built on a 1-methyl-1H-imidazole-4-sulfonamide core, further N-functionalized with a 2-hydroxy-3-phenylpropyl substituent. The unsubstituted core scaffold (1-methyl-1H-imidazole-4-sulfonamide) has been characterized as a zinc-binding fragment with measurable affinity for carbonic anhydrase isoforms [1]. The full target compound represents an elaborated analog designed to probe the steric and hydrogen-bonding tolerance of the sulfonamide binding pocket in enzyme active sites. Its molecular formula is C13H17N3O3S and its molecular weight is 295.36 g/mol . The compound is primarily distributed as a research-grade chemical for medicinal chemistry and chemical biology applications.

Why N-(2-Hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide Cannot Be Replaced by Unsubstituted Imidazole-4-sulfonamides in Structure-Guided Programs


The unsubstituted 1-methyl-1H-imidazole-4-sulfonamide scaffold exhibits only weak, millimolar-range affinity for carbonic anhydrase II (Kd ≈ 35 µM) [1], making it inadequate for applications requiring potent target engagement. Literature on analogous N-substituted imidazole-4-sulfonamide series demonstrates that appending lipophilic side chains to the sulfonamide nitrogen can enhance binding affinity by several orders of magnitude through occupation of adjacent hydrophobic sub-pockets [2]. The 2-hydroxy-3-phenylpropyl substituent present in the target compound introduces both a phenyl ring for potential π-stacking interactions and a secondary alcohol that may serve as an additional hydrogen-bond donor or acceptor. These structural features are absent in the unsubstituted core and in simple N-alkyl analogs, meaning that procurement decisions based solely on imidazole-sulfonamide scaffold identity are likely to yield compounds with substantially different binding profiles and SAR outcomes.

N-(2-Hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide: Quantitative Differentiation Evidence Status


Core Scaffold Affinity Baseline: 1-Methyl-1H-imidazole-4-sulfonamide vs. Elaborated Imidazole-Sulfonamide Hybrids in Carbonic Anhydrase Binding

The unsubstituted 1-methyl-1H-imidazole-4-sulfonamide core binds bovine carbonic anhydrase II with a dissociation constant (Kd) of 35.3 µM, as determined by surface plasmon resonance (SPR) biosensor assay at pH 7.4 and 25°C [1]. This represents the baseline affinity achievable without N-substituent elaboration. In contrast, literature data on elaborated imidazole-benzenesulfonamide hybrids demonstrate that strategic N-substitution can improve human carbonic anhydrase IX inhibitory potency to the low nanomolar range (Ki = 10.1–19.8 nM) [2]. No quantitative binding, inhibition, or functional assay data for the target compound N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide were identified in the peer-reviewed literature or authoritative databases. Therefore, a direct head-to-head comparison of the target compound versus the unsubstituted core or elaborated analogs in the same assay system cannot be constructed at this time.

Carbonic anhydrase inhibition Zinc-binding sulfonamide pharmacophore Scaffold elaboration SAR

Structural Differentiation: Hydroxy-Phenylpropyl Substituent vs. Simple N-Alkyl Analogs for Hydrogen-Bonding and Steric Occupancy

The target compound contains a 2-hydroxy-3-phenylpropyl substituent on the sulfonamide nitrogen, distinguishing it from simple N-methyl, N-ethyl, or N-isopropyl imidazole-4-sulfonamide analogs. The secondary alcohol group provides an additional hydrogen-bond donor/acceptor site (calculated LogP contribution approx. -0.5 to -0.7 relative to the corresponding N-propylphenyl analog), while the phenyl ring adds approximately 100 ų of molecular volume for hydrophobic pocket occupancy . In the imidazole-benzenesulfonamide inhibitor series reported by Taher et al., the introduction of hydrophobic substituents on the imidazole core contributed to selectivity for the tumor-associated isoforms hCA IX and XII over the ubiquitous hCA II [1]. By analogy, the hydroxy-phenylpropyl group of the target compound is expected to alter both binding affinity and isoform selectivity profiles relative to unsubstituted or minimally substituted imidazole-4-sulfonamides, although experimental confirmation is lacking.

Ligand-receptor hydrogen bonding Hydrophobic pocket occupancy Structure-activity relationship design

Purity and Identity Assurance: Vendor-Supplied Specification vs. Uncharacterized In-House Syntheses

The target compound is commercially distributed with a typical purity specification of 95% as determined by HPLC or equivalent chromatographic methods, accompanied by spectroscopic identity confirmation (¹H-NMR, MS) . In contrast, in-house synthesized imidazole-4-sulfonamide analogs often lack rigorous purity documentation, with residual unreacted sulfonyl chloride intermediates or N-alkylation byproducts potentially confounding biological assay results. The literature on imidazole-sulfonamide synthesis highlights that sulfonamide coupling reactions can produce regioisomeric mixtures and unreacted amine starting materials that co-elute with the desired product [1]. Procurement of the characterized, batch-certified target compound mitigates the risk of introducing undefined impurities that generate false-positive or false-negative screening outcomes.

Chemical procurement quality control Research compound characterization Batch-to-batch reproducibility

Procurement-Driven Application Scenarios for N-(2-Hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 1448131-58-5)


Structure-Activity Relationship (SAR) Probe for Carbonic Anhydrase Isoform Selectivity Studies

The compound serves as an intermediate-complexity analog for mapping the steric and hydrogen-bonding tolerance of the carbonic anhydrase active site crevice. The 2-hydroxy-3-phenylpropyl substituent extends from the zinc-coordinating sulfonamide nitrogen into a region that, in elaborated inhibitors, differentiates the tumor-associated isoforms hCA IX/XII from the ubiquitous hCA II [1]. Researchers can use this compound to experimentally determine whether the phenyl ring and secondary alcohol contribute additively or synergistically to isoform selectivity, providing SAR data that bridges the gap between the weak-binding core scaffold (Kd ≈ 35 µM) and potent nanomolar inhibitors such as the tetrasubstituted imidazole-benzenesulfonamide hybrids (Ki ≈ 10–20 nM) reported by Taher et al. [2].

Synthetic Intermediate for Diversifiable Imidazole-Sulfonamide Libraries

The secondary alcohol of the 2-hydroxy-3-phenylpropyl side chain represents a functional handle for further derivatization. This hydroxyl group can be acylated, alkylated, oxidized to a ketone for reductive amination diversification, or converted to a leaving group for nucleophilic displacement, enabling the parallel synthesis of structurally diverse compound libraries. The 1-methyl-1H-imidazole-4-sulfonamide core retains the zinc-binding pharmacophore essential for metalloenzyme inhibition [1], while the derivatizable alcohol permits rapid exploration of vectors oriented toward the enzyme surface or solvent-exposed regions.

Negative Control or Comparator for N-Substituted Sulfonamide Selectivity Profiling

In experimental designs where potent, highly elaborated imidazole-4-sulfonamide inhibitors (e.g., the nanomolar hCA IX inhibitors described by Taher et al. [1]) are used as tool compounds, this intermediate-analog compound can function as a weaker-binding comparator or partial-selectivity probe. Its physicochemical properties (MW = 295.36, presence of both polar and lipophilic groups [2]) make it a useful reference point for distinguishing scaffold-driven binding from substituent-driven potency enhancements in target engagement assays.

Pharmacokinetic Property Assessment of Imidazole-Sulfonamide Scaffolds

The compound's moderate molecular weight and balanced polarity (cLogP estimated at 1.5–2.5) place it in a favorable property space for evaluating baseline metabolic stability and permeability of N-substituted imidazole-4-sulfonamides. Because it lacks the extensive aromatic decoration present in high-affinity clinical candidates, it can serve as a simplified model to deconvolute the contribution of the imidazole-sulfonamide core to cytochrome P450-mediated metabolism and Caco-2 permeability, independent of the effects introduced by additional substituted aryl rings [1].

Quote Request

Request a Quote for N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.